1-(3-Bromopropyl)-4-methylpiperazine hydrobromide is a chemical compound classified under piperazine derivatives, which are cyclic organic compounds containing a piperazine ring. This compound is often explored for its potential pharmacological applications, particularly in the field of medicinal chemistry. The hydrobromide salt form enhances its solubility and stability, making it suitable for various biological assays and formulations.
The synthesis of 1-(3-Bromopropyl)-4-methylpiperazine hydrobromide can be achieved through several methods, primarily involving the alkylation of piperazine derivatives. A common route includes:
The molecular formula for 1-(3-Bromopropyl)-4-methylpiperazine hydrobromide is . The compound features:
1-(3-Bromopropyl)-4-methylpiperazine hydrobromide can undergo various chemical reactions typical of piperazines:
The mechanism of action for compounds like 1-(3-Bromopropyl)-4-methylpiperazine hydrobromide often involves interaction with neurotransmitter systems. Piperazine derivatives are known to act on serotonin and dopamine receptors, influencing mood and behavior.
Studies suggest that modifications on the piperazine ring can significantly alter binding affinities and biological activity. The presence of halogen substituents like bromine may enhance lipophilicity, potentially increasing central nervous system penetration.
1-(3-Bromopropyl)-4-methylpiperazine hydrobromide has potential applications in:
Ongoing research may focus on optimizing its pharmacological profile through structural modifications or exploring its efficacy in treating specific neurological conditions.
The key synthetic challenge for 1-(3-bromopropyl)-4-methylpiperazine hydrobromide involves the selective monoalkylation of the piperazine nitrogen while avoiding over-alkylation. Two predominant strategies have been developed for introducing the 3-bromopropyl chain onto the methylpiperazine core:
Direct Alkylation: This method employs 1-bromo-3-chloropropane (BCP) or 1,3-dibromopropane reacting with N-methylpiperazine under controlled conditions. A significant limitation is the formation of bis-alkylated byproducts due to the similar reactivity of both piperazine nitrogen atoms. Optimization requires precise stoichiometric control (typically 1:1 molar ratio) and slow addition of the alkylating agent at low temperatures (0–5°C) to suppress dialkylation [5] [6].
Phthalimide-Mediated Route: This indirect method overcomes selectivity issues through Gabriel synthesis. N-(3-bromopropyl)phthalimide reacts with N-methylpiperazine, followed by hydrazinolysis to liberate the primary amine. While protecting the alkylating agent's terminal amine prevents quaternary salt formation, this approach requires additional synthetic steps, impacting overall yield (typically 50-65%) [2] [6].
Table 1: Comparative Analysis of Alkylation Methods for 1-(3-Bromopropyl)-4-methylpiperazine Synthesis
Method | Reagents | Temperature | Reaction Time (h) | Reported Yield | Key Advantages/Disadvantages |
---|---|---|---|---|---|
Direct Alkylation | N-Methylpiperazine + 1,3-Dibromopropane | 0-5°C → RT | 12-24 | 45-60% | Simpler route; Prone to dialkylation byproducts |
Phthalimide Route | N-Methylpiperazine + N-(3-Bromopropyl)phthalimide | Reflux | 8-12 | 50-65% (after deprotection) | Higher selectivity; Requires deprotection step |
Conversion of the tertiary amine product (1-(3-bromopropyl)-4-methylpiperazine) to its hydrobromide salt enhances stability, crystallinity, and handling. This acid-base reaction involves proton transfer:
Protonation: The tertiary nitrogen atom of the piperazine ring (the more basic site compared to the alkyl bromide) acts as a Brønsted base, accepting a proton (H⁺) from hydrobromic acid (HBr):R₃N (free base) + HBr → R₃NH⁺ Br⁻
Ion Pair Formation & Crystallization: The resultant ammonium cation (R₃NH⁺) and bromide anion (Br⁻) form an ionic pair. Supersaturation in a suitable solvent (e.g., ethanol, isopropanol, or acetone/ethyl acetate mixtures) induces crystallization. The ionic lattice structure is stabilized by electrostatic interactions and potential hydrogen bonding involving the N-H group.
Counterion Effect: The use of HBr (rather than HCl or other acids) ensures the final product contains only bromide anions, avoiding mixed halide salts. This is crucial for maintaining defined stoichiometry and purity [4] [5]. The stoichiometry is confirmed as the dihydrobromide salt through elemental analysis, with molecular formula C₈H₁₈Br₂N₂ [1] [4].
Solvent choice critically impacts both the alkylation reaction rate and the quality of the final hydrobromide salt.
Hydrobromide Crystallization Solvents: Ethanol and isopropanol are preferred. They provide good solubility for the free base and intermediate salt forms upon HBr addition but significantly lower solubility for the desired dihydrobromide product, promoting high yields and crystalline purity upon cooling. Acetone/ethyl acetate mixtures are effective for recrystallization to remove trace solvents and inorganic salts [4] [5].
Reaction Kinetics: The alkylation follows second-order kinetics (first order in both N-methylpiperazine and 1,3-dibromopropane). Rate increases with temperature but must be balanced against increased byproduct formation. Studies indicate an optimal temperature window of 50-65°C in acetonitrile, achieving >90% conversion within 8-12 hours with minimal dialkylation (<5%) under controlled stoichiometry [6].
Table 2: Solvent Effects on Alkylation Kinetics and Salt Formation
Solvent | Type | Relative Alkylation Rate (k_rel) | Salt Crystallization Yield | Salt Purity (HPLC) | Remarks |
---|---|---|---|---|---|
Dimethylformamide (DMF) | Polar Aprotic | 2.0 (Highest) | Moderate (requires solvent swap) | >95% | High boiling point, difficult removal |
Acetonitrile (CH₃CN) | Polar Aprotic | 1.8 | Good | >98% | Preferred balance, easier removal |
Ethanol (EtOH) | Polar Protic | 1.0 (Reference) | Excellent | >99% | Suitable for combined salt formation |
Isopropanol (iPrOH) | Polar Protic | 0.9 | Excellent | >99% | Lower solubility, good crystallization |
Dichloromethane (DCM) | Non-Polar | 0.5 | Poor | Variable | Slow reaction, poor salt formation |
The synthesis and isolation of 1-(3-bromopropyl)-4-methylpiperazine can lead to different salt forms, primarily the monohydrobromide (free base·HBr) and the dihydrobromide (free base·2HBr). Their properties differ significantly:
Table 3: Properties of Mono- vs. Dihydrobromide Salts of 1-(3-Bromopropyl)-4-methylpiperazine
Property | Monohydrobromide (C₈H₁₇BrN₂·HBr) | Dihydrobromide (C₈H₁₇BrN₂·2HBr / C₈H₁₈Br₂N₂) |
---|---|---|
Molecular Formula | C₈H₁₈Br₂N₂ (incorrect representation) | C₈H₁₈Br₂N₂ |
Melting Point | Lower, Broader (Often decomposes) | Higher, Sharper (>190°C dec.) |
Hygroscopicity | Moderate to High | Low to Moderate |
Water Solubility | Moderate | High |
Crystallinity | Often amorphous or less defined | Typically well-defined crystals |
Stability | Lower (Reactive free amine present) | High (Both amines protonated) |
Preferred Application | Rarely isolated | Standard isolable intermediate |
Table 4: Compound Identifiers for 1-(3-Bromopropyl)-4-methylpiperazine Hydrobromide
Identifier | Value |
---|---|
Systematic Name | 1-(3-Bromopropyl)-4-methylpiperazine hydrobromide |
CAS Registry Number | 88806-07-9 |
Molecular Formula | C₈H₁₈Br₂N₂ |
Molar Mass | 302.05 g/mol |
MDL Number | MFCD03426155 |
Canonical SMILES | CN1CCN(CCCBr)CC1.[H]Br |
Key Synonyms | 4-Methyl-1-(3-bromopropyl)piperazine hydrobromide; N-Methyl-N'-(3-bromopropyl)piperazine hydrobromide |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1